molecular formula C22H16 B12540148 1-[2-(Naphthalen-1-yl)ethenyl]azulene CAS No. 652142-05-7

1-[2-(Naphthalen-1-yl)ethenyl]azulene

Cat. No.: B12540148
CAS No.: 652142-05-7
M. Wt: 280.4 g/mol
InChI Key: LGRAWMPRCJSION-UHFFFAOYSA-N
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Description

1-[2-(Naphthalen-1-yl)ethenyl]azulene is a chemical compound that features a unique structure combining azulene and naphthalene moieties. Azulene is known for its deep blue color, while naphthalene is a well-known aromatic hydrocarbon. The combination of these two structures results in a compound with interesting chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Naphthalen-1-yl)ethenyl]azulene typically involves the reaction of naphthalen-1-yl derivatives with azulene under specific conditions. One common method involves the use of a Grignard reagent derived from naphthalen-1-yl bromide, which is then reacted with azulene in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Naphthalen-1-yl)ethenyl]azulene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the naphthalene and azulene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-yl carboxylic acids, while reduction could produce naphthalen-1-yl alcohols.

Scientific Research Applications

1-[2-(Naphthalen-1-yl)ethenyl]azulene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-[2-(Naphthalen-1-yl)ethenyl]azulene depends on its specific application. In biological systems, it may interact with cellular components such as proteins and nucleic acids, leading to various biological effects. The compound’s unique structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Naphthalen-2-yl)ethenyl]azulene: Similar structure but with the naphthalene moiety attached at a different position.

    Naphthalen-1-yl derivatives: Compounds with similar naphthalene structures but different functional groups.

    Azulene derivatives: Compounds with azulene as the core structure but different substituents.

Uniqueness

1-[2-(Naphthalen-1-yl)ethenyl]azulene is unique due to the combination of azulene and naphthalene moieties, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

652142-05-7

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

1-(2-azulen-1-ylethenyl)naphthalene

InChI

InChI=1S/C22H16/c1-2-7-18-13-15-20(22(18)11-3-1)16-14-19-10-6-9-17-8-4-5-12-21(17)19/h1-16H

InChI Key

LGRAWMPRCJSION-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)C=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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